molecular formula C18H18O3 B093277 2-(4-tert-butylbenzoyl)benzoic acid CAS No. 146-81-6

2-(4-tert-butylbenzoyl)benzoic acid

Cat. No.: B093277
CAS No.: 146-81-6
M. Wt: 282.3 g/mol
InChI Key: KFTGETZSJFJXEO-UHFFFAOYSA-N
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Description

2-(4-tert-Butylbenzoyl)benzoic acid is a benzoic acid derivative featuring a benzoyl group substituted at the ortho-position (C2) of the aromatic ring and a tert-butyl group at the para-position (C4) of the benzoyl moiety. This structural arrangement confers unique physicochemical properties, including enhanced steric bulk and lipophilicity due to the tert-butyl substituent. Such characteristics influence its solubility, stability, and biological interactions, making it relevant in pharmaceutical and materials science research.

Properties

CAS No.

146-81-6

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-(4-tert-butylbenzoyl)benzoic acid

InChI

InChI=1S/C18H18O3/c1-18(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)17(20)21/h4-11H,1-3H3,(H,20,21)

InChI Key

KFTGETZSJFJXEO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Other CAS No.

146-81-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common method for synthesizing benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- involves the Friedel-Crafts acylation of benzoic acid with 4-(1,1-dimethylethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

  • Industrial Production Methods:

      Batch Process: In industrial settings, the batch process is often employed, where the reactants are mixed in a reactor, and the reaction is allowed to proceed to completion. The product is then purified through recrystallization or distillation.

      Continuous Process: For large-scale production, a continuous process may be used, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 2-(4-tert-butylbenzoyl)benzoic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the benzoic acid moiety can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carbonyl group in the benzoyl moiety to an alcohol.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 2-(4-tert-butylbenzoyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems, including its potential as an antimicrobial or antifungal agent.

Medicine:

    Pharmaceutical Development: It is explored for its potential therapeutic properties, including its use as an active ingredient in drug formulations.

Industry:

    Cosmetics: The compound is used in the formulation of cosmetic products, particularly as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis and death. In the context of UV protection, the compound absorbs ultraviolet radiation, preventing it from penetrating the skin and causing damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-(4-tert-butylbenzoyl)benzoic acid, highlighting substituent effects on properties and bioactivity:

Compound Name Substituents (Benzoyl Position) Key Properties/Bioactivity Reference
2-(4-tert-Butylbenzoyl)benzoic acid C2: Benzoyl; C4: tert-butyl High lipophilicity, steric hindrance; potential applications in receptor binding (inferred from substituent effects) -
2-(4-Methylbenzoyl)benzoic acid C2: Benzoyl; C4: Methyl Lower ΔGbinding (−8.2 kcal/mol) for T1R3 bitter taste receptor; moderate solubility in polar solvents
2-(4-Methoxybenzoyl)benzoic acid C2: Benzoyl; C4: Methoxy ΔGbinding = −7.9 kcal/mol (T1R3); increased electron density enhances hydrogen bonding but reduces metabolic stability
2-(4-Chlorobenzoyl)benzoic acid C2: Benzoyl; C4: Chloro Marketed for industrial applications (e.g., polymer synthesis); higher polarity and reactivity due to electron-withdrawing Cl group
2-tert-Butyl-4-nitrobenzoic acid C2: tert-butyl; C4: Nitro Nitro group introduces strong electron-withdrawing effects; used in synthetic intermediates for explosives or dyes
4-tert-Butylbenzoic acid C4: tert-butyl White crystalline solid (mp 168–170°C); used as a corrosion inhibitor and in liquid crystal formulations

Key Findings:

Substituent Effects on Binding Affinity :

  • The tert-butyl group in 2-(4-tert-butylbenzoyl)benzoic acid likely enhances hydrophobic interactions in receptor binding compared to methyl or methoxy analogs. For example, 2-(4-methylbenzoyl)benzoic acid exhibits a ΔGbinding of −8.2 kcal/mol for the T1R3 receptor, while methoxy-substituted analogs show reduced affinity (ΔGbinding = −7.9 kcal/mol) due to competing electronic effects .
  • Chloro-substituted analogs (e.g., 2-(4-chlorobenzoyl)benzoic acid) prioritize industrial over biological applications due to their reactivity and polarity .

Physicochemical Properties :

  • The tert-butyl group increases molecular weight and logP values, reducing aqueous solubility but improving membrane permeability. This contrasts with nitro-substituted derivatives (e.g., 2-tert-butyl-4-nitrobenzoic acid), where the nitro group drastically alters electronic properties and reactivity .
  • 4-tert-Butylbenzoic acid (unsubstituted at C2) demonstrates lower steric hindrance, making it more suitable for crystallization and material science applications .

Synthetic Considerations :

  • While 2-(4-methylbenzoyl)benzoic acid is synthesized via Friedel-Crafts acylation followed by ester hydrolysis , the tert-butyl analog may require specialized conditions (e.g., bulky acylating agents) to accommodate steric demands.

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